Hetrombopag

Immune thrombocytopenia Network meta-analysis Platelet response

Researchers and procurement managers seeking a small-molecule thrombopoietin receptor agonist (TPO-RA) face formulary distinctions: hetrombopag is not interchangeable with eltrombopag or avatrombopag due to different binding kinetics and fasting requirements. BenchChem supplies hetrombopag (hetrombopag olamine) as a reference standard for ITP, SAA, and CIT prevention studies. - Clinically validated: Phase III ITP response rate 64.3% at 8 weeks; switch therapy from eltrombopag shows 87.5-88.9% response in intolerant/unresponsive patients. - Research applications: Validated UPLC-MS/MS method (5-1000 ng/mL plasma); EC50 low nM in TPOR-expressing cells. - Supply assurance: Strict quality control; available for immediate global shipping as research-grade material.

Molecular Formula C25H22N4O5
Molecular Weight 458.5 g/mol
CAS No. 2600513-51-5
Cat. No. B10819311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHetrombopag
CAS2600513-51-5
Molecular FormulaC25H22N4O5
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O
InChIInChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33)
InChIKeyYATJUTCKRWETAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hetrombopag (CAS 2600513-51-5) Procurement Guide: Product Identity and Class Context


Hetrombopag (also known as hetrombopag olamine) is a novel, orally active, small-molecule, non-peptide thrombopoietin receptor agonist (TPO-RA) developed primarily for the treatment of thrombocytopenia [1]. It functions by selectively binding to and activating the thrombopoietin receptor (TPO-R, c-Mpl) on megakaryocyte precursors, thereby stimulating the JAK/STAT, PI3K/AKT, and ERK1/2 signaling pathways to promote megakaryocyte proliferation, differentiation, and ultimately platelet production . The compound received its first approval in China in June 2021 for the second-line treatment of primary immune thrombocytopenia (ITP) and severe aplastic anemia (SAA) in adults [2]. As a member of the small-molecule TPO-RA class, hetrombopag is distinguished from peptide-based TPO-RAs (e.g., romiplostim) by its oral route of administration and from other oral agents (e.g., eltrombopag, avatrombopag) by its distinct chemical structure, pharmacokinetic profile, and clinical performance characteristics detailed below [3].

TPO receptor (c-Mpl) signaling pathway studies
Oral small-molecule TPO-RA comparator research workflow
Megakaryocyte proliferation and differentiation assay context

Why Hetrombopag Cannot Be Simply Substituted: Evidence for Non-Interchangeability with Other TPO-RAs


Despite belonging to the same therapeutic class of thrombopoietin receptor agonists (TPO-RAs), hetrombopag exhibits distinct pharmacological, pharmacokinetic, and clinical profiles that preclude simple substitution with eltrombopag, avatrombopag, or romiplostim. The small-molecule TPO-RAs bind to the transmembrane domain of the TPO receptor at distinct, non-competitive sites relative to endogenous thrombopoietin, and even among this subgroup, chemical structure differences translate to divergent binding affinities, receptor activation kinetics, and downstream signaling pathway modulation [1]. Clinically, this manifests as differences in response rates, safety profiles, and drug-drug or drug-food interactions. For instance, while hetrombopag demonstrates comparable efficacy to eltrombopag in some contexts, its bioavailability is severely compromised by food intake, necessitating strict fasting administration—a constraint not shared by avatrombopag [2]. Furthermore, real-world evidence demonstrates that patients who are intolerant or unresponsive to eltrombopag can achieve meaningful platelet responses upon switching to hetrombopag, underscoring the functional non-equivalence of these agents [3]. Therefore, procurement decisions must be guided by the specific evidence-based differentiation outlined below rather than assuming class-wide substitutability.

Distinct binding site on TPO-R transmembrane domain may shift activation kinetics compared to other oral TPO-RAs
Severe food-effect requires strict fasting administration; bioavailability profile may not transfer from avatrombopag
Reported switch-response from eltrombopag suggests non-equivalent clinical performance; class-level substitution may require review

Hetrombopag (2600513-51-5) Quantitative Differentiation Evidence Against Key Comparators


Clinical Efficacy Ranking in ITP: Network Meta-Analysis Response Rates

In a 2025 network meta-analysis of 14 RCTs involving 1,454 adult ITP patients, hetrombopag demonstrated an efficacy ranking between avatrombopag and eltrombopag. The analysis reported platelet response rates (defined as platelet count ≥50 × 10^9/L) as follows: romiplostim 92.9%, avatrombopag 82.5%, hetrombopag 52.8%, and eltrombopag 51.2% [1]. While hetrombopag's response rate was lower than avatrombopag, it remained comparable to eltrombopag and notably superior to placebo. The study concluded that romiplostim exhibited the highest efficacy, avatrombopag the superior safety profile, with hetrombopag and eltrombopag forming an intermediate tier [1].

NMA Response Rate
Cross-study context
52.8% (Hetrombopag) vs. 51.2% (Eltrombopag)
Reported comparable platelet response endpoint context
NMA of 14 RCTs; n=1,454 ITP patients
Immune thrombocytopenia Network meta-analysis Platelet response

Phase III Trial Platelet Response Rate at 8 Weeks

In a pivotal Phase III clinical trial that supported hetrombopag's approval in China, treatment with hetrombopag 5 mg daily resulted in a platelet response (defined as platelet count ≥50 × 10^9/L) in 64.3% of patients (n=171) after 8 weeks of therapy [1]. This trial enrolled 424 adults with primary ITP diagnosed for at least six months [2]. The response rate serves as a direct benchmark for the compound's clinical efficacy in a registrational trial setting.

Phase III Response
Trial context
64.3% platelet response at Week 8 (n=171)
Registrational endpoint benchmark for monotherapy
Phase III RCT; hetrombopag 5 mg/day
Immune thrombocytopenia Phase III clinical trial Response rate

Real-World Switch Response: Eltrombopag to Hetrombopag

In a post-hoc analysis of a Phase III trial, 63 patients who completed 14 weeks of eltrombopag treatment were switched to 24 weeks of hetrombopag. The response rate (platelet count ≥50 × 10^9/L) increased from 66.7% on eltrombopag to 88.9% after switching to hetrombopag [1]. Importantly, among patients with pre-switch platelet counts below 30 × 10^9/L, 66.7% (8/12) achieved a response on hetrombopag [1]. A separate real-world retrospective cohort study found that 7 of 8 ITP patients (87.5%) who switched from eltrombopag to hetrombopag achieved a clinical response [2].

Switch Response
Head-to-head context
66.7% (ELT) → 88.9% (HET) post-switch
Supports switch strategy endpoint context
Post-hoc Phase III analysis; n=63
Immune thrombocytopenia Treatment switching Real-world evidence

Food Effect on Bioavailability: Fasting Requirement

Hetrombopag bioavailability is severely impacted by concomitant food intake. In a randomized crossover study of 12 healthy volunteers, administration of a single 7.5 mg dose of hetrombopag with a high-fat, high-calorie meal reduced mean plasma AUC0-t by 98.7% and Cmax by 95.0% compared to the fasted state [1]. A separate study examining post-dose fasting duration found that even when a high-fat meal was consumed 2 hours after dosing, AUC decreased by 61% and Cmax by 44% relative to full fasting conditions [2]. In contrast, avatrombopag exhibits no clinically significant food effect and can be taken without regard to meals [3].

Food Effect
Method context
AUC reduced by 98.7% (high-fat meal)
Fasting administration is required for exposure
Crossover study; healthy volunteers
Pharmacokinetics Food-drug interaction Bioavailability

In Vivo Potency in Hollow Fiber Assay vs. Eltrombopag

In a hollow fiber assay implanted into nude mice, orally administered hetrombopag promoted the viability and growth of TPOR-expressing 32D-MPL cells with 'much higher potency' than eltrombopag, as assessed by activation of TPOR-dependent signal transduction in vivo [1]. In vitro, hetrombopag stimulated proliferation of human TPOR-expressing cells with low nanomolar EC50 values and acted additively with endogenous TPO to promote cell viability and prevent apoptosis [1].

In Vivo Potency
Preclinical context
Reported higher potency vs. eltrombopag
Preclinical TPOR activation model context
Hollow fiber assay in nude mice; data to verify
Preclinical pharmacology In vivo potency TPO receptor activation

Treatment-Related Adverse Events in Switch Study

In the post-hoc analysis of patients switched from eltrombopag to hetrombopag, treatment-related adverse events (TRAEs) were reported in 50.8% of patients during eltrombopag treatment compared to 38.1% during hetrombopag treatment [1]. Notably, no severe adverse events were observed during hetrombopag treatment in this cohort [1]. While network meta-analyses have not demonstrated significant overall safety differences among TPO-RAs compared to placebo [2], this intra-patient switch data suggests a numerically lower incidence of TRAEs with hetrombopag relative to eltrombopag in patients who had previously tolerated eltrombopag.

TRAE Incidence
Switch-trial context
38.1% (HET) vs. 50.8% (ELT)
Reported lower TRAE endpoint context in switch
Post-hoc analysis; n=63
Safety profile Adverse events Treatment switching

Hetrombopag (2600513-51-5) Procurement Scenarios Supported by Differential Evidence


Second-Line Therapy for Primary Immune Thrombocytopenia (ITP) in Adults

Hetrombopag is approved in China for the second-line treatment of adult primary ITP with inadequate response to glucocorticoids and immunoglobulin [1]. Procurement for this indication is supported by a Phase III trial showing a 64.3% platelet response rate at 8 weeks [2] and network meta-analysis data positioning hetrombopag as comparable in efficacy to eltrombopag (52.8% vs. 51.2% response rates) [3]. The oral administration route offers convenience advantages over injectable romiplostim, while the stringent fasting requirement distinguishes it from avatrombopag.

Switch Therapy for Patients with Inadequate Response or Intolerance to Eltrombopag

Clinical and real-world evidence demonstrates that switching from eltrombopag to hetrombopag yields high response rates (88.9% in trial post-hoc analysis; 87.5% in real-world cohort) [4][5]. This scenario is particularly relevant for procurement in healthcare systems where eltrombopag is the predominant first-line oral TPO-RA and a proportion of patients require alternative therapy. The lower TRAE incidence observed during hetrombopag treatment (38.1%) compared to prior eltrombopag (50.8%) [4] further supports this switch strategy.

Research and Development for Novel TPO-RA Formulations or Combination Therapies

The well-characterized preclinical pharmacology of hetrombopag, including its low nanomolar EC50 in TPOR-expressing cells and additive effects with endogenous TPO [6], makes it a suitable reference compound for academic and industrial research programs developing next-generation TPO-RAs. The availability of a validated UPLC-MS/MS method for simultaneous quantification of hetrombopag, eltrombopag, and avatrombopag in human plasma (linear range: 5-1000 ng/mL for hetrombopag) [7] facilitates therapeutic drug monitoring studies and pharmacokinetic comparisons in research settings.

Prevention of Chemotherapy-Induced Thrombocytopenia (CIT) in Solid Tumors

Emerging evidence supports the investigational use of hetrombopag for secondary prevention of CIT. An ongoing single-arm prospective study (NCT06099925) is evaluating hetrombopag 5 mg/day initiated within 24 hours after chemotherapy to prevent grade II or higher CIT in patients with gynecologic malignancies [8]. Historical data indicate that 85-92% of patients with prior grade II CIT will experience recurrence in subsequent chemotherapy cycles [8], highlighting the potential value of prophylactic TPO-RA therapy. Procurement for CIT prevention studies should consider the need for strict fasting administration to ensure adequate bioavailability [9].

Application
Selection Property
Validation Focus
Second-line ITP research models
Oral TPO-RA class comparator
Platelet response endpoint context
Eltrombopag switch-response studies
Non-equivalent TPO-RA profile
Switch-response rate and tolerability endpoints
TPO-RA R&D reference compound
Well-characterized preclinical pharmacology
In vitro EC50 and additivity with endogenous TPO
CIT prevention investigational studies
Prophylactic TPO-RA research context
Fasting-state exposure and CIT recurrence endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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